molecular formula C6H9N3O2S B13110141 N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B13110141
M. Wt: 187.22 g/mol
InChI Key: OBMZJRQYGBDNIN-UHFFFAOYSA-N
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Description

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of ethoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization and subsequent acylation. The general reaction conditions include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide involves the inhibition of specific enzymes and proteins. For example, in medicinal applications, it inhibits the Abl protein kinase, which plays a crucial role in the proliferation of cancer cells. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other thiadiazole derivatives may not be as effective.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C6H9N3O2S/c1-3-11-5-8-6(12-9-5)7-4(2)10/h3H2,1-2H3,(H,7,8,9,10)

InChI Key

OBMZJRQYGBDNIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NSC(=N1)NC(=O)C

Origin of Product

United States

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